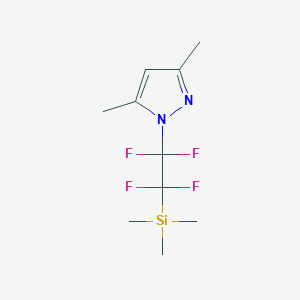
3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane is a chemical compound with the molecular formula C10H16F4N2Si. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, a tetrafluoroethyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane typically involves the reaction of 3,5-dimethylpyrazole with tetrafluoroethylene and trimethylsilyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous tetrahydrofuran or dimethylformamide
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction Reactions: The tetrafluoroethyl group can be reduced to form difluoroethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere.
Major Products Formed
Substitution Reactions: Various substituted pyrazoles.
Oxidation Reactions: Pyrazole N-oxides.
Reduction Reactions: Difluoroethyl derivatives.
Scientific Research Applications
3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The tetrafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the tetrafluoroethyl and trimethylsilyl groups.
3,5-Dimethylpyrazolyldifluoroethyl trimethylsilane: Contains a difluoroethyl group instead of a tetrafluoroethyl group.
3,5-Dimethylpyrazolyltetrafluoroethyl ethylsilane: Contains an ethylsilane group instead of a trimethylsilane group.
Uniqueness
3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane is unique due to the presence of both the tetrafluoroethyl and trimethylsilyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F4N2Si/c1-7-6-8(2)16(15-7)9(11,12)10(13,14)17(3,4)5/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIGQLSSVJHTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C(F)(F)[Si](C)(C)C)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F4N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














